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Compound of Interest

Compound Name: 3,5-Difluoroaniline

Cat. No.: B1215098 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Difluoroaniline

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural and electronic properties of molecular compounds is paramount. 3,5-
Difluoroaniline (CAS No: 372-39-4) is a key building block in the synthesis of various

pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its spectroscopic profile

provides a definitive fingerprint for identification and structural elucidation. This guide presents

a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 3,5-Difluoroaniline.

Spectroscopic Data Summary
The following sections provide a comprehensive summary of the key spectroscopic data for

3,5-Difluoroaniline. The data is compiled from various spectral databases and is presented in

a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 3,5-Difluoroaniline, both ¹H and ¹³C NMR provide critical information about the

electronic environment of the aromatic ring.

¹H NMR (Proton NMR) Data
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The ¹H NMR spectrum of 3,5-Difluoroaniline is characterized by signals from the aromatic

protons and the amine group protons. The solvent used for analysis is typically deuterated

chloroform (CDCl₃).[3][4]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.25 - 6.35 Triplet of Triplets (tt) 1H H-4

~6.35 - 6.45 Doublet of Triplets (dt) 2H H-2, H-6

~3.70 Broad Singlet (br s) 2H -NH₂

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows four distinct signals, corresponding to the four

unique carbon environments in the molecule due to symmetry. The large carbon-fluorine

coupling constants are a characteristic feature.

Chemical Shift (δ) ppm
Coupling Constant (JC-F)
Hz

Assignment

164.5 ~245 (d) C-3, C-5

149.0 ~12 (t) C-1

98.5 ~25 (t) C-4

95.0 ~5 (d) C-2, C-6

Note: 'd' denotes a doublet and 't' denotes a triplet, arising from coupling with fluorine atoms.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The spectrum of 3,5-Difluoroaniline shows characteristic
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bands for N-H stretching of the amine group, C-F stretching, and aromatic C-H and C=C

bonds. The data presented is for Attenuated Total Reflectance (ATR) IR.[3][5]

Wavenumber (cm⁻¹) Intensity Assignment

3480 - 3380 Medium-Strong
N-H Symmetric & Asymmetric

Stretching

3080 - 3020 Weak-Medium Aromatic C-H Stretching

1620 - 1580 Strong
N-H Bending (Scissoring) &

Aromatic C=C Stretching

1490 - 1450 Strong Aromatic C=C Stretching

1330 - 1280 Strong C-N Stretching

1150 - 1100 Very Strong C-F Stretching

850 - 800 Strong C-H Out-of-Plane Bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3,5-Difluoroaniline, the molecular formula is C₆H₅F₂N, with a molecular

weight of 129.11 g/mol .[3] The electron ionization (EI) mass spectrum is presented below.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

129 100 [M]⁺ (Molecular Ion)

102 ~50-60 [M - HCN]⁺

101 ~20-30 [M - H₂CN]⁺ or [C₅H₂F₂]⁺

75 ~15-25 [C₅H₂F]⁺ or [C₄H₃N]⁺

Experimental Protocols
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Detailed and standardized experimental procedures are essential for acquiring high-quality,

reproducible spectroscopic data.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-10 mg of 3,5-Difluoroaniline and dissolve it in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) inside a 5 mm NMR tube.

Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00

ppm).

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets

(or multiplets due to C-F coupling). A larger number of scans is typically required compared

to ¹H NMR.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Calibrate the spectra using the

residual solvent peak or TMS.

IR Spectroscopy Protocol
Sample Preparation (ATR): Place a small amount of the solid 3,5-Difluoroaniline sample

directly onto the ATR crystal (e.g., diamond). Apply pressure using the anvil to ensure good

contact between the sample and the crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker

Tensor 27 FT-IR.[5]

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This

will be automatically subtracted from the sample spectrum.

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
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Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (GC-MS) Protocol
Sample Preparation: Prepare a dilute solution of 3,5-Difluoroaniline in a volatile organic

solvent (e.g., dichloromethane or methanol).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The compound will be vaporized and separated from the solvent and any impurities as it

passes through the GC column (e.g., a capillary column like DB-5ms).

MS Analysis (Electron Ionization): As the compound elutes from the GC column, it enters the

ion source of the mass spectrometer. It is bombarded with high-energy electrons (typically 70

eV), causing ionization and fragmentation.

Detection and Data Processing: The resulting ions are separated by their mass-to-charge

ratio (m/z) in the mass analyzer and detected. The resulting mass spectrum plots ion

intensity against m/z.

Spectroscopic Analysis Workflow
The logical flow from sample to final data interpretation is a critical process in chemical

analysis. The following diagram illustrates a typical workflow for the spectroscopic

characterization of a chemical compound like 3,5-Difluoroaniline.
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Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Data Processing

Phase 4: Analysis & Interpretation

Phase 5: Conclusion
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 3,5-Difluoroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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